
(R)-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol is a chiral organic compound that features a pyrazine ring substituted with a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines and diketones.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group on the pyrazine ring is replaced by a hydroxyethyl group.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Industry: Could be used in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of ®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
(S)-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol: The enantiomer of the compound, which may have different biological activities.
2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol: The racemic mixture of the compound.
Uniqueness
®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol is unique due to its specific chiral configuration, which can influence its interactions with biological targets and its overall activity.
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
(1R)-1-[5-(2-hydroxyethyl)pyrazin-2-yl]ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-6(12)8-5-9-7(2-3-11)4-10-8/h4-6,11-12H,2-3H2,1H3/t6-/m1/s1 |
InChIキー |
FGCHJXDIKBCYHS-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C1=NC=C(N=C1)CCO)O |
正規SMILES |
CC(C1=NC=C(N=C1)CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12950121.png)
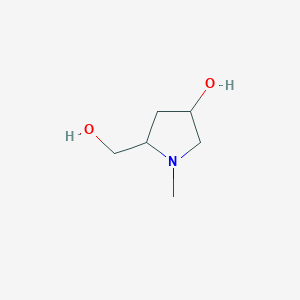
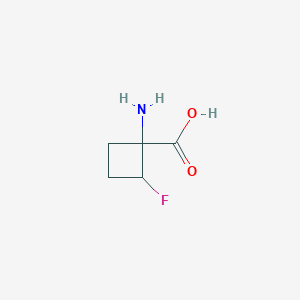
![(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12950139.png)
![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl]acetic acid](/img/structure/B12950141.png)
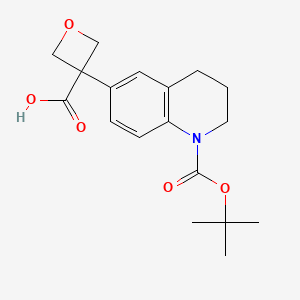

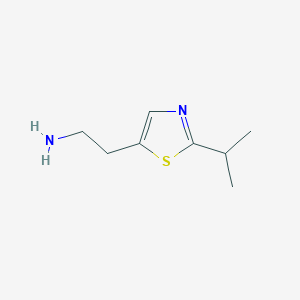
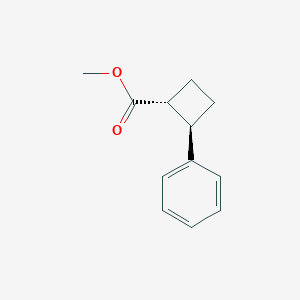



![1H-Pyrrolo[2,3-b]pyridine, 3-(1H-indol-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12950222.png)
